

# GSK583 Target Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

GSK583 is a highly potent and selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling node in the innate immune system downstream of the pattern recognition receptors NOD1 and NOD2.[1][2] While demonstrating exquisite potency for RIPK2, GSK583 has been relegated to a tool compound due to off-target activities, primarily against the hERG ion channel and CYP3A4, and a suboptimal pharmacokinetic profile, which have precluded its development as a clinical drug candidate.[3][4] This guide provides a comprehensive overview of the target selectivity profile of GSK583, detailing its ontarget and off-target activities, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

# Data Presentation: Quantitative Analysis of GSK583 Activity

The inhibitory activity of **GSK583** has been quantified across a range of biochemical and cellular assays. The data reveals high potency against its primary target, RIPK2, with diminishing activity against other kinases and cellular targets.

Table 1: In Vitro and Cellular Inhibitory Activity of GSK583



| Target/Assay                   | Species/System                                             | IC50    | Reference(s) |
|--------------------------------|------------------------------------------------------------|---------|--------------|
| Primary Target                 |                                                            |         |              |
| RIPK2 (cell-free)              | Human                                                      | 5 nM    | [3][4][5][6] |
| RIPK2 (cell-free)              | Rat                                                        | 2 nM    | [6]          |
| Off-Targets<br>(Biochemical)   |                                                            |         |              |
| RIPK3 (cell-free)              | Human                                                      | 16 nM   | [5][6]       |
| hERG ion channel               | -                                                          | 7.45 μΜ | [6]          |
| CYP3A4                         | -                                                          | 5 μΜ    | [6]          |
| Cellular Assays                |                                                            |         |              |
| MDP-stimulated TNFα production | Primary Human<br>Monocytes                                 | 8 nM    | [4][5]       |
| MDP-stimulated IL-8 secretion  | HEK293 cells (over-<br>expressing NOD2)                    | 18 nM   |              |
| MDP-induced TNFα production    | Human Whole Blood                                          | 237 nM  | [3][4]       |
| MDP-induced TNFα production    | Rat Whole Blood                                            | 133 nM  | [4]          |
| TNFα and IL-6 production       | Human Crohn's and<br>Ulcerative Colitis<br>biopsy explants | ~200 nM | [5]          |

Table 2: Kinase Selectivity Profile of GSK583

GSK583 was profiled against a panel of 300 kinases at a concentration of 1  $\mu$ M and demonstrated excellent selectivity.[4]



| Kinase Panel    | Concentration | Observations                                                                       | Reference(s) |
|-----------------|---------------|------------------------------------------------------------------------------------|--------------|
| 300 Kinases     | 1 μΜ          | Excellent selectivity, with only two kinases showing approximately 30% inhibition. | [5]          |
| p38α and VEGFR2 | Not specified | Strong selectivity over these kinases.                                             |              |

Table 3: Cellular Selectivity Profile of GSK583

In primary human monocytes, **GSK583** shows strong selectivity for NOD1/NOD2-mediated signaling pathways over other innate immune signaling pathways at a concentration of 1  $\mu$ M.

| Signaling<br>Pathway                                | Stimulant   | Cytokine<br>Measured | Inhibition at 1<br>µM GSK583 | Reference(s) |
|-----------------------------------------------------|-------------|----------------------|------------------------------|--------------|
| NOD1/NOD2<br>(RIPK2-<br>dependent)                  |             |                      |                              |              |
| NOD1                                                | iE-DAP      | IL-8                 | Complete                     | [6]          |
| NOD2                                                | MDP         | TNFα                 | Complete                     | [6]          |
| TLR/Cytokine<br>Receptor<br>(RIPK2-<br>independent) |             |                      |                              |              |
| TLR2                                                | Pam2Csk4    | TNFα                 | Weak                         | [6]          |
| TLR4                                                | LPS         | TNFα                 | Weak                         | [6]          |
| TLR7                                                | Gardiquimod | IL-8                 | Weak                         | [6]          |
| IL-1R                                               | IL-1β       | TNFα                 | Weak                         | [6]          |
| TNFR                                                | TNFα        | IL-8                 | Weak                         | [6]          |



# Experimental Protocols Fluorescence Polarization (FP) Kinase Binding Assay

This assay quantitatively measures the binding affinity of **GSK583** to the ATP binding pocket of RIPK2 and other kinases.

Principle: The assay is based on the principle that the fluorescence polarization of a small fluorescently labeled ligand (tracer) increases upon binding to a larger protein kinase. Unlabeled inhibitors compete with the tracer for binding to the kinase, leading to a decrease in fluorescence polarization.

#### Methodology:

- Reagents:
  - o Purified, full-length FLAG-His tagged RIPK2 kinase.
  - A fluorescently labeled ATP-competitive ligand (tracer).
  - Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, and 1 mM CHAPS.[4]
  - GSK583 serially diluted in 100% DMSO.
- Procedure:
  - 100 nL of the GSK583 dilution series is dispensed into wells of a multiwell plate.
  - $\circ$  5  $\mu$ L of RIPK2 kinase solution is added to each well at twice the final assay concentration and incubated for 10 minutes at room temperature.
  - $\circ$  5  $\mu$ L of the fluorescently labeled tracer solution is added to each well at twice the final assay concentration.
  - The plate is incubated for at least 10 minutes at room temperature to reach binding equilibrium.
  - Fluorescence polarization is measured using a suitable plate reader.



- Data Analysis:
  - The percentage of inhibition is calculated relative to controls (no inhibitor).
  - IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[4]

## **Cellular Cytokine Release Assay**

This assay assesses the functional potency of **GSK583** in inhibiting RIPK2-mediated downstream signaling in a cellular context.

Principle: Activation of NOD1 and NOD2 receptors in immune cells by their respective ligands triggers a RIPK2-dependent signaling cascade, culminating in the production and release of pro-inflammatory cytokines such as TNFα and IL-8. **GSK583** is expected to inhibit this cytokine release in a dose-dependent manner.

#### Methodology:

- Cell System:
  - Primary human monocytes or HEK293 cells over-expressing NOD2.
- Reagents:
  - GSK583 serially diluted in cell culture medium.
  - NOD1/NOD2 ligands (e.g., Muramyl Dipeptide MDP for NOD2).
  - Ligands for other PRRs (e.g., LPS for TLR4) to assess selectivity.
  - ELISA or other immunoassay kits for cytokine quantification.
- Procedure:
  - Cells are pre-treated with various concentrations of GSK583 for 30 minutes.
  - Cells are then stimulated with the appropriate ligand (e.g., MDP) for 6 hours.



- The cell culture supernatant is collected.
- $\circ$  The concentration of the released cytokine (e.g., TNF $\alpha$  or IL-8) in the supernatant is measured by immunoassay.
- Data Analysis:
  - The percentage of inhibition of cytokine release is calculated for each GSK583 concentration.
  - IC50 values are determined from the resulting dose-response curves.

# Mandatory Visualizations Signaling Pathway



Click to download full resolution via product page



Caption: NOD2 signaling pathway and the inhibitory action of GSK583 on RIPK2.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflows for determining **GSK583**'s biochemical and cellular activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [GSK583 Target Selectivity Profile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603638#gsk583-target-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com